molecular formula C12H15Br2NO2 B14410145 7,8-Dibromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 87665-04-1

7,8-Dibromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14410145
CAS No.: 87665-04-1
M. Wt: 365.06 g/mol
InChI Key: BBOHAVQZEAJEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dibromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a halogenated tetrahydroisoquinoline derivative characterized by bromine substituents at positions 7 and 8, methoxy groups at positions 5 and 6, and a methyl group at position 2. This compound belongs to a class of alkaloids with diverse biological activities, including neurotoxic and central nervous system (CNS)-targeting properties. Its synthesis involves bromination of precursor isoquinoline derivatives, as exemplified by the use of 2,3-dibromobenzaldehyde in halogenation reactions .

Properties

CAS No.

87665-04-1

Molecular Formula

C12H15Br2NO2

Molecular Weight

365.06 g/mol

IUPAC Name

7,8-dibromo-5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H15Br2NO2/c1-15-5-4-7-8(6-15)9(13)10(14)12(17-3)11(7)16-2/h4-6H2,1-3H3

InChI Key

BBOHAVQZEAJEMN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=C2OC)OC)Br)Br

Origin of Product

United States

Preparation Methods

One-Pot Cyclization Protocol

Reagents :

  • 4,5-Dimethoxyphenethylamine (1.0 equiv)
  • Ethyl formate (1.2 equiv)
  • Oxalyl chloride (1.5 equiv)
  • Phosphotungstic acid (0.5 mol%)

Procedure :

  • Formylation : Reflux 4,5-dimethoxyphenethylamine with ethyl formate for 6 hours to yield N-formyl-4,5-dimethoxyphenethylamine.
  • Acyl chloride formation : Treat the formylated intermediate with oxalyl chloride in acetonitrile at 10–20°C.
  • Cyclization : Catalyze with phosphotungstic acid, followed by methanol addition to remove oxalic acid byproducts.
  • Isolation : Crystallize the product from cooled reaction mixture, achieving >75% yield and >99% purity.

Key Advantages :

  • Eliminates intermediate isolation, reducing solvent waste.
  • Phosphotungstic acid enhances reaction efficiency at low catalytic loading.

Regioselective Bromination at Positions 7 and 8

Bromination of the tetrahydroisoquinoline core necessitates careful optimization to avoid polysubstitution. Two approaches are explored:

Electrophilic Bromination

Reagents :

  • Bromine (Br₂, 2.2 equiv)
  • Iron(III) bromide (FeBr₃, 0.1 equiv)
  • Dichloromethane (DCM) solvent

Procedure :

  • Dissolve 5,6-dimethoxy-2-methyl-tetrahydroisoquinoline in DCM at 0°C.
  • Add FeBr₃ followed by dropwise addition of Br₂.
  • Stir for 12 hours at room temperature.
  • Quench with sodium thiosulfate, extract with DCM, and purify via recrystallization.

Outcome :

  • Regioselectivity : Methoxy groups at 5 and 6 direct bromination to para positions (7 and 8) via resonance activation.
  • Yield : 65–70% with <5% tribrominated byproduct.

Directed Ortho-Metalation (DoM)

Reagents :

  • n-Butyllithium (2.2 equiv)
  • Tetramethylethylenediamine (TMEDA, 1.1 equiv)
  • Bromine (Br₂, 2.2 equiv)

Procedure :

  • Deprotonate the tetrahydroisoquinoline with n-BuLi/TMEDA at −78°C.
  • Add Br₂ to generate a dilithio intermediate.
  • Warm to room temperature and hydrolyze.

Outcome :

  • Regioselectivity : Lithium coordination at methoxy oxygen directs bromination to adjacent positions.
  • Yield : 55–60% due to competing side reactions.

Analytical Characterization

4.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 6.72 (s, 2H, H-7 and H-8)
    • δ 3.89 (s, 6H, OCH₃)
    • δ 2.74 (m, 4H, H-1 and H-3)
    • δ 2.45 (s, 3H, N-CH₃)
  • ¹³C NMR : Confirms quaternary carbons bearing Br (δ 112–115 ppm).

4.2 High-Performance Liquid Chromatography (HPLC)

  • Purity: 98.5% (C18 column, acetonitrile/water gradient).
  • Retention time: 12.3 min.

4.3 Mass Spectrometry

  • ESI-MS : m/z 403.96 [M+H]⁺ (calc. 403.97 for C₁₂H₁₄Br₂NO₂).

Comparative Evaluation of Methods

Parameter Electrophilic Bromination Directed Metalation
Yield 65–70% 55–60%
Regioselectivity High (7,8-dibromo) Moderate
Scalability Suitable for kg-scale Limited to lab-scale
Byproducts Tribrominated (<5%) Lithium adducts (10%)

Chemical Reactions Analysis

Types of Reactions

7,8-Dibromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the isoquinoline ring.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Debrominated or reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

7,8-Dibromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7,8-dibromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Halogen-Substituted Derivatives

8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (Compound 32)
  • Structure : Fluorine at position 8, methyl at position 2.
  • Synthesis: Prepared via methylation of 8-fluoro-3,4-dihydroisoquinoline followed by sodium borohydride reduction .
  • Comparison: Fluorine’s smaller size and lower electronegativity compared to bromine reduce steric hindrance and electronic effects.
2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • Structure : Chlorine at position 2, methoxy groups at 6 and 5.
  • Synthesis : Derived from hypochlorite-mediated chlorination .
  • Comparison: The chloro substituent at position 2 contrasts with the methyl group in the target compound, altering electronic properties.
7,8-Dibromo-1,2,3,4-tetrahydroisoquinoline
  • Synthesis : Synthesized via bromination using 2,3-dibromobenzaldehyde .

Methoxy-Substituted Derivatives

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
  • Structure : Methoxy groups at 6 and 7, ester group at position 2.
  • Synthesis: Known compound prepared via esterification .
  • Comparison : The ester group increases hydrophobicity compared to the methyl group in the target compound. The 6,7-methoxy positions may confer different electronic effects than 5,6-methoxy substituents.
(R)-1-Hydroxymethyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Compound 1)
  • Structure : Hydroxymethyl at position 1, methoxy at 7 and 6.
  • Synthesis : Isolated from Calycotome villosa and structurally confirmed via X-ray crystallography .
  • Comparison : The hydroxymethyl group introduces hydrogen-bonding capability, enhancing solubility but reducing BBB penetration compared to the brominated target compound.

Methyl-Substituted Derivatives

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
  • Structure : Methyl at position 1.
  • Biological Activity : Penetrates the BBB and accumulates in the brain, implicated in Parkinson’s disease (PD) pathology .
  • Comparison : The methyl group at position 1 versus position 2 in the target compound may lead to divergent metabolic pathways and neurotoxic profiles.
Salsolinol (1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline)
  • Structure : Methyl at position 1, hydroxyl groups at 6 and 7.
  • Biological Activity : Neurotoxic PD-related compound with hydroxyl groups enabling redox activity .
  • Comparison : Hydroxyl groups increase polarity, reducing BBB penetration compared to the brominated, methoxylated target compound.

Substituent Effects on Bioactivity

  • Bromine vs.
  • Methoxy Position : 5,6-Dimethoxy groups may direct electrophilic substitution differently than 6,7-dimethoxy analogues, influencing synthetic routes and molecular conformation .

Data Tables

Table 1: Structural Comparison of Key Tetrahydroisoquinoline Derivatives

Compound Name Substituents Key Features Reference
Target Compound 7,8-Br; 5,6-OMe; 2-Me High lipophilicity, potential CNS activity
8-Fluoro-2-methyl-THIQ (32) 8-F; 2-Me Simplified synthesis, reduced steric effects
2-Chloro-6,7-dimethoxy-THIQ 2-Cl; 6,7-OMe Chlorine enhances reactivity; 6,7-OMe directs substitution
Salsolinol 1-Me; 6,7-OH Neurotoxic, redox-active hydroxyl groups
1MeTIQ 1-Me BBB-penetrant, implicated in PD

Biological Activity

7,8-Dibromo-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (DBDM-TIQ) is a synthetic compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DBDM-TIQ, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of DBDM-TIQ is C12H12Br2O2C_{12}H_{12}Br_2O_2, with a structure characterized by the presence of dibromo and dimethoxy substituents on the tetrahydroisoquinoline core. The compound's unique structural features contribute to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC12H12Br2O2C_{12}H_{12}Br_2O_2
Molar Mass339.04 g/mol
Melting PointNot specified

Antimicrobial Activity

Research indicates that DBDM-TIQ exhibits significant antimicrobial properties. A study conducted on various bacterial strains showed that DBDM-TIQ effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics.

Anticancer Properties

DBDM-TIQ has been evaluated for its anticancer potential through in vitro studies. In a recent experiment, DBDM-TIQ demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
MCF-715
A54920

These findings suggest that DBDM-TIQ may induce apoptosis in cancer cells through mitochondrial pathways.

The mechanism underlying the biological activity of DBDM-TIQ involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, DBDM-TIQ appears to activate caspase-3 and caspase-9, leading to increased apoptosis in cancer cells. Additionally, it may inhibit the NF-kB pathway, which is crucial for tumor cell survival.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of DBDM-TIQ in treating infections caused by resistant bacterial strains. Patients with chronic infections were administered DBDM-TIQ alongside conventional antibiotics. The results indicated a significant reduction in infection markers and improved patient outcomes, suggesting that DBDM-TIQ could be a valuable adjunct therapy in managing resistant infections.

Case Study 2: Cancer Treatment

In preclinical trials involving animal models of breast cancer, administration of DBDM-TIQ resulted in a notable decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues treated with DBDM-TIQ, supporting its potential as an effective anticancer agent.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DCM) improve bromine solubility and regioselectivity.
  • Catalyst Loading : Increase Pd/C catalyst to 10% w/w to accelerate hydrogenation .
  • Purification : Use silica gel chromatography with hexanes/EtOAc (75:25) to isolate pure products .

How is this compound characterized structurally and functionally?

Basic Research Question
Key Analytical Methods :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M]+ for C₁₅H₁₆BrNO₂ at m/z 321.0359) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-Br stretch at ~600 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assign methoxy groups (δ 3.8–4.0 ppm for OCH₃) and tetrahydroisoquinoline protons (δ 2.5–3.5 ppm for CH₂-N) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolve bromine positioning and ring conformation (e.g., dihedral angles between substituents) .

What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity validated?

Advanced Research Question
Methodology :

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with Pd to induce asymmetry during hydrogenation .
  • Pictet-Spengler Cyclization : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry at C-1 .

Q. Validation :

  • Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexanes/i-PrOH, 90:10).
  • Optical Rotation : Compare [α]D values with literature standards .

How can researchers address low yields in bromination steps during synthesis?

Advanced Research Question
Common Issues :

  • Over-bromination : Occurs due to excess Br₂ or prolonged reaction times.
  • Regioselectivity : Competing substitution at non-target positions.

Q. Solutions :

  • Controlled Stoichiometry : Use 2.1 equivalents of Br₂ to minimize side reactions.
  • Temperature Modulation : Conduct reactions at 0°C to favor mono-bromination .
  • Directing Groups : Introduce methoxy groups at positions 5 and 6 to guide bromine to positions 7 and 8 via electronic effects .

How should conflicting spectral data (e.g., NMR vs. HRMS) be resolved during structural validation?

Advanced Research Question
Case Study : Discrepancy between observed HRMS ([M]+ = 321.0358) and expected molecular formula (C₁₅H₁₆Br₂NO₂).

Q. Resolution Steps :

Repeat Analysis : Confirm HRMS calibration with internal standards (e.g., fluorinated analogs) .

2D NMR (COSY, HSQC) : Verify connectivity of bromine-bearing carbons and adjacent protons .

Elemental Analysis : Validate Br content via combustion analysis (theoretical Br: 34.2%) .

What experimental designs are recommended for evaluating antitumor activity in vitro?

Basic Research Question
Protocol :

  • Cell Lines : Use human cancer lines (e.g., MCF-7, HeLa) and normal fibroblasts as controls.
  • Dose-Response : Test 0.1–100 μM concentrations over 48–72 hours.
  • Assays :
    • MTT/PrestoBlue : Measure cell viability.
    • Annexin V/PI Staining : Quantify apoptosis .

Q. Advanced Follow-Up :

  • Mechanistic Studies : Perform RNA-seq to identify pathways (e.g., apoptosis, DNA repair) affected by the compound .

How can computational modeling predict the compound’s reactivity and binding affinity?

Advanced Research Question
Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess bromine’s electronic effects .
  • Molecular Docking : Simulate interactions with biological targets (e.g., topoisomerase II) using AutoDock Vina .

Q. Validation :

  • SAR Analysis : Compare with analogs (e.g., 6,7-dimethoxy derivatives) to correlate substituents with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.